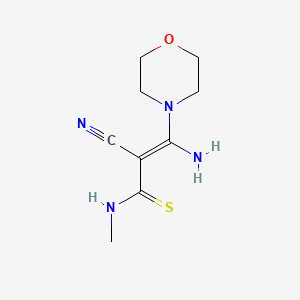![molecular formula C20H22N4O4 B2548246 N-benzyl-2-(6-ethyl-5-methoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide CAS No. 921467-41-6](/img/structure/B2548246.png)
N-benzyl-2-(6-ethyl-5-methoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
"N-benzyl-2-(6-ethyl-5-methoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide" is an organic compound featuring a complex structure. Its unique scaffold positions it as an interesting candidate in the fields of medicinal and synthetic chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: To synthesize this compound, a multi-step process is generally employed:
Starting Materials: : The synthesis often begins with readily available pyrido[2,3-d]pyrimidine derivatives.
Formation of the Core Structure: : The pyrido[2,3-d]pyrimidine core is typically constructed via cyclization reactions.
Functional Group Modifications:
Acylation Reaction: : Finally, N-benzylation and acetamide formation occur via standard acylation procedures.
Industrial Production Methods: Scaling up this synthesis for industrial production involves optimizing reaction conditions such as temperature, solvent choice, and catalysts to enhance yield and purity. Continuous flow reactors are sometimes employed for better control over reaction parameters and improved scalability.
Analyse Des Réactions Chimiques
Types of Reactions: This compound can undergo various chemical reactions including:
Oxidation: : Can be oxidized to form corresponding N-oxides.
Reduction: : Selective reduction to modify specific functional groups.
Substitution: : Electrophilic or nucleophilic substitution at specific positions on the core structure.
Oxidation: : Hydrogen peroxide or peracids.
Reduction: : Lithium aluminium hydride or catalytic hydrogenation.
Substitution: : Halogenating agents, organometallic reagents, and strong nucleophiles.
Major Products: The primary products depend on the reaction type but may include N-oxides, reduced amine derivatives, or substituted pyrimidine analogs.
Applications De Recherche Scientifique
This compound finds diverse applications across various scientific domains:
Chemistry: : Used as an intermediate in organic synthesis.
Biology: : Investigated for its potential as a ligand in biochemical assays.
Medicine: : Explored for its pharmacological activities, such as antimicrobial or anticancer properties.
Industry: : Utilized in the development of materials with specific physical or chemical properties.
Mécanisme D'action
The compound's mechanism of action typically involves interaction with specific molecular targets:
Enzymatic Inhibition: : May act as an inhibitor for certain enzymes by binding to active sites.
Receptor Modulation: : Can modulate receptor activities, influencing biological pathways.
Pathways Involved: : Involves pathways related to signal transduction, metabolic processes, or gene expression regulation.
Comparaison Avec Des Composés Similaires
Compared to structurally related compounds such as other pyrimidine derivatives, N-benzyl-2-(6-ethyl-5-methoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide stands out due to its unique combination of functional groups which confer distinct chemical and biological properties.
Similar Compounds:Pyrido[2,3-d]pyrimidine: : Base structure with different substituents.
N-benzylacetamides: : Varied substitution on the benzyl group.
Methoxy-ethyl derivatives: : Different positioning of methoxy and ethyl groups on the core scaffold.
Propriétés
IUPAC Name |
N-benzyl-2-(6-ethyl-5-methoxy-1-methyl-2,4-dioxopyrido[2,3-d]pyrimidin-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O4/c1-4-14-11-22-18-16(17(14)28-3)19(26)24(20(27)23(18)2)12-15(25)21-10-13-8-6-5-7-9-13/h5-9,11H,4,10,12H2,1-3H3,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRWWVQBPWPILRD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CN=C2C(=C1OC)C(=O)N(C(=O)N2C)CC(=O)NCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-[4-(5-methyl-1,2-oxazole-3-carbonyl)piperazin-1-yl]-6-(1H-1,2,4-triazol-1-yl)pyridazine](/img/structure/B2548164.png)
![2-{[4-(3-fluoro-4-methylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}-N-(2-fluorophenyl)acetamide](/img/structure/B2548166.png)
![N-(2-((3-(2-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-2-methylbenzamide](/img/structure/B2548168.png)
![4,7-Dimethyl-2-(2-morpholin-4-ylethyl)-6-(1-phenylethyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2548172.png)
![1-(1,3-benzothiazol-2-yl)-3-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2548173.png)


![3-(4-bromophenyl)-2-(propan-2-ylsulfanyl)-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B2548176.png)
![(2Z)-6,8-dichloro-2-{[3-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B2548178.png)
![(E)-4-(N,N-diallylsulfamoyl)-N-(3,4-dimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2548179.png)

![N-[5-(4-methoxyphenyl)-6-oxo-3-oxa-8-thiatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),4,10,12-pentaen-4-yl]propanamide](/img/structure/B2548181.png)
![2-(2,5-Dioxopyrrolidin-1-YL)-N-[4-(4-methoxypiperidin-1-YL)phenyl]acetamide](/img/structure/B2548183.png)

